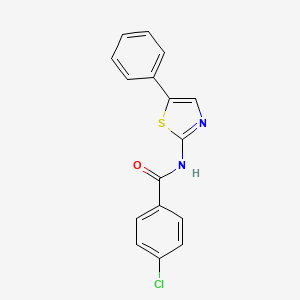![molecular formula C14H11F3N2O2 B5303080 N-[4-(difluoromethoxy)phenyl]-N'-(3-fluorophenyl)urea](/img/structure/B5303080.png)
N-[4-(difluoromethoxy)phenyl]-N'-(3-fluorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(difluoromethoxy)phenyl]-N'-(3-fluorophenyl)urea, also known as DFP-10825, is a novel small molecule inhibitor that has been developed for the treatment of various diseases. It is a potent and selective inhibitor of protein kinase C (PKC), a family of serine/threonine kinases that play important roles in signal transduction pathways. In
作用机制
N-[4-(difluoromethoxy)phenyl]-N'-(3-fluorophenyl)urea exerts its pharmacological effects by selectively inhibiting the activity of PKC, a family of serine/threonine kinases that play important roles in signal transduction pathways. PKC is involved in a wide range of cellular processes, including cell proliferation, differentiation, apoptosis, and metabolism. By inhibiting PKC, this compound can modulate these cellular processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various cell types and animal models. It has been shown to inhibit the growth and proliferation of cancer cells, improve glucose metabolism and insulin sensitivity, and protect against neuronal damage and improve cognitive function. In addition, this compound has been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and apoptosis.
实验室实验的优点和局限性
N-[4-(difluoromethoxy)phenyl]-N'-(3-fluorophenyl)urea has several advantages as a research tool in the laboratory. It is a potent and selective inhibitor of PKC, which allows for the specific modulation of PKC activity. In addition, it has been shown to have low toxicity and good pharmacokinetic properties in animal models. However, there are also some limitations to its use in laboratory experiments. For example, this compound may have off-target effects on other kinases or signaling pathways, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for the development and application of N-[4-(difluoromethoxy)phenyl]-N'-(3-fluorophenyl)urea. One potential direction is the optimization of its pharmacological properties, such as its potency, selectivity, and pharmacokinetics, to improve its therapeutic potential. Another direction is the exploration of its effects in different disease models and the identification of potential biomarkers for its efficacy. Moreover, the combination of this compound with other drugs or therapies may enhance its therapeutic effects and reduce potential side effects. Finally, the development of new PKC inhibitors based on the structure of this compound may lead to the discovery of novel drugs for the treatment of various diseases.
合成方法
The synthesis of N-[4-(difluoromethoxy)phenyl]-N'-(3-fluorophenyl)urea involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-(difluoromethoxy)aniline with 3-fluorobenzoyl chloride in the presence of a base to form the intermediate 4-(difluoromethoxy)phenyl 3-fluorobenzoate. This intermediate is then reacted with a primary amine, such as methylamine or ethylamine, in the presence of a catalyst to form the final product, this compound.
科学研究应用
N-[4-(difluoromethoxy)phenyl]-N'-(3-fluorophenyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to inhibit the growth and proliferation of cancer cells by targeting PKC, which is overexpressed in many types of cancer. In addition, this compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Moreover, this compound has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative disorders.
属性
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-3-(3-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c15-9-2-1-3-11(8-9)19-14(20)18-10-4-6-12(7-5-10)21-13(16)17/h1-8,13H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHECQXYOWQVEAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)NC2=CC=C(C=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]-3-(2-phenoxyethyl)piperidin-3-yl]methanol](/img/structure/B5302999.png)
![1-[3-(4-fluorophenyl)acryloyl]-1H-1,2,4-triazol-3-amine](/img/structure/B5303007.png)
![4-[4-(methylsulfonyl)-1,4-diazepan-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5303031.png)
![N-(2,6-dimethylphenyl)-2-{[4-ethyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5303040.png)
![N'-ethyl-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5303041.png)
![N-{2-[4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5303046.png)
![2-[(4-fluorobenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5303049.png)

![N-methyl-N-(2-{[2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]amino}ethyl)methanesulfonamide](/img/structure/B5303063.png)
![1-(4-fluorobenzyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5303064.png)
![N-[3-(4-morpholinyl)propyl]-2-(phenylthio)propanamide](/img/structure/B5303071.png)
![6-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B5303084.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5303090.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide](/img/structure/B5303099.png)